3-[(3-Bromophenoxy)methyl]oxolane

Purity Quality Control Synthetic Intermediate

Generic bromophenyl ethers risk altered LogP, TPSA, and cross-coupling yields. 3-[(3-Bromophenoxy)methyl]oxolane (CAS 1249341-37-4) eliminates this with defined properties (LogP 2.86, TPSA 18.46 Ų) and 98% purity. • Enables reproducible Suzuki-Miyaura cross-coupling; 98% purity minimizes catalyst-poisoning impurities. • Non-planar oxolane scaffold offers distinct SAR vector vs. oxirane analogs (ΔLogP +0.23, ΔTPSA -13.8 Ų). • Suitable for ATRP/RAFT polymerization; high purity ensures reproducible molecular weights.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
Cat. No. B12073350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Bromophenoxy)methyl]oxolane
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESC1COCC1COC2=CC(=CC=C2)Br
InChIInChI=1S/C11H13BrO2/c12-10-2-1-3-11(6-10)14-8-9-4-5-13-7-9/h1-3,6,9H,4-5,7-8H2
InChIKeySQMPTWNPGSTHMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(3-Bromophenoxy)methyl]oxolane: CAS 1249341-37-4, Chemical Identity, and Research-Grade Specifications


3-[(3-Bromophenoxy)methyl]oxolane (CAS 1249341-37-4) is a brominated aryl ether derivative of tetrahydrofuran, characterized by a 3-bromophenoxy group linked via a methylene bridge to the 3-position of an oxolane ring . Its molecular formula is C₁₁H₁₃BrO₂, with a molecular weight of 257.12 g/mol . The compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and materials science research, where its bromoaryl moiety provides a versatile handle for further functionalization via cross-coupling reactions .

1 Bromoaryl group enables palladium-catalyzed cross-coupling reactions
2 Higher purity (98%) reduces side-product propagation in multi-step syntheses
3 Distinct MW and formula support accurate reaction stoichiometry and analytical identification

Why 3-[(3-Bromophenoxy)methyl]oxolane Cannot Be Substituted by Positional Isomers or Oxirane Analogs


In silico and experimental data on structurally related bromophenoxy heterocycles demonstrate that subtle alterations—such as the position of the bromine atom (meta vs. para) or the size and nature of the heterocyclic ring (oxolane vs. oxirane)—profoundly impact physicochemical properties like lipophilicity (LogP) and topological polar surface area (TPSA) [1]. These differences translate into distinct solubility profiles, membrane permeability, and metabolic stability, which can critically affect downstream biological activity and synthetic utility [1]. Consequently, generic substitution with a closely related analog (e.g., 3-[(4-bromophenoxy)methyl]oxolane or 2-[(3-bromophenoxy)methyl]oxirane) is likely to alter key experimental outcomes, including reaction yields in cross-coupling steps, pharmacokinetic behavior in biological assays, and overall reliability of structure-activity relationship (SAR) studies [1].

Positional Isomer (e.g., 4-bromophenoxy)
Meta-to-para bromine shift alters electronic effects and lipophilicity, likely changing cross-coupling reactivity and partitioning behavior.
Oxirane Analog
Replacing oxolane with oxirane reduces lipophilicity and increases polarity, which may shift solubility and membrane permeability in downstream assays.

Quantitative Differentiation of 3-[(3-Bromophenoxy)methyl]oxolane from Closest Structural Analogs


Purity: 3-[(3-Bromophenoxy)methyl]oxolane Offers Higher Research-Grade Purity (98%) Compared to Common Analogs

The target compound is commercially available with a documented purity of 98% . In contrast, the closely related analog 3-(3-bromophenoxy)tetrahydrofuran is typically supplied at a purity of 95% . For synthetic chemists, a 3% absolute purity difference can translate to a significant reduction in side-product formation, especially in multi-step syntheses where impurities propagate, affecting yield and complicating purification. This higher initial purity reduces the need for additional purification steps, saving time and resources .

Purity
Data to verify
98% vs 95%
Higher purity may reduce purification burden and side-product formation.
Vendor specification; batch variability possible.
Purity Quality Control Synthetic Intermediate

Molecular Weight and Formula: Distinct Identity Prevents Misidentification in Inventory and Assay

The target compound has a molecular formula of C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol . This differentiates it from the oxirane analog 2-[(3-bromophenoxy)methyl]oxirane (C₉H₉BrO₂, MW 229.07 g/mol) and the direct-linked analog 3-(3-bromophenoxy)tetrahydrofuran (C₁₀H₁₁BrO₂, MW 243.10 g/mol) . Such differences are critical for accurate compound identification via LC-MS and for precise molar calculations in reaction stoichiometry. Even small errors in molecular weight can lead to incorrect reagent ratios in sensitive catalytic reactions or biological dosing.

Molecular Identity
Reported
MW 257.12 vs 229.07 / 243.10
Prevents misidentification and ensures correct stoichiometric calculations.
Calculated from standard atomic weights.
Molecular Identity Quality Assurance Inventory Management

Lipophilicity (LogP): Oxolane Ring Imparts Distinct Partitioning Behavior Compared to Oxirane Analog

The calculated partition coefficient (LogP) for 3-[(3-bromophenoxy)methyl]oxolane is 2.86 , whereas the oxirane analog 2-[(3-bromophenoxy)methyl]oxirane exhibits a lower LogP of 2.63 . This 0.23 log unit difference corresponds to a 1.7-fold increase in lipophilicity (calculated as 10^0.23 ≈ 1.7). In medicinal chemistry, LogP directly influences solubility, membrane permeability, and metabolic clearance. The higher LogP of the oxolane derivative suggests it may exhibit enhanced passive membrane diffusion but potentially lower aqueous solubility, which can be advantageous in central nervous system (CNS) drug discovery or lipid-based formulation development .

Lipophilicity (LogP)
Data to verify
2.86 vs 2.63 (+0.23)
Supports lipophilicity-based partitioning review.
Computed property; assay confirmation recommended.
Lipophilicity Drug Design ADME Properties

Topological Polar Surface Area (TPSA): Enhanced Hydrogen Bonding Capacity Relative to Oxirane

The topological polar surface area (TPSA) for 3-[(3-bromophenoxy)methyl]oxolane is 18.46 Ų . For the oxirane analog 2-[(3-bromophenoxy)methyl]oxirane, the TPSA is approximately 32.26 Ų . A TPSA below 60 Ų is generally associated with good oral bioavailability and blood-brain barrier penetration. While both compounds fall within this favorable range, the oxolane derivative's lower TPSA indicates a reduced capacity for hydrogen bonding with water, complementing its higher LogP. This combination of higher lipophilicity and lower polarity suggests a different absorption profile and potential for improved passive diffusion across lipid bilayers compared to the more polar oxirane analog .

Polar Surface Area
Data to verify
18.46 vs 32.26 (-13.80 Ų)
Lower TPSA may indicate reduced hydrogen bonding capacity.
Computed; membrane permeability not assayed.
Polar Surface Area Membrane Permeability Drug Likeness

Limited Head-to-Head Biological Data: Necessitates Caution in Procurement for Activity-Driven Screens

High-strength comparative biological data for 3-[(3-bromophenoxy)methyl]oxolane are currently sparse. A search of BindingDB reveals an IC₅₀ of 3.60 × 10³ nM for inhibition of 5-lipoxygenase (5-LO) in human neutrophils for a structurally related compound (BDBM50012184) [1]. However, this data point is not for the target compound itself but a structural analog. No direct potency measurements (e.g., IC₅₀, EC₅₀, Kᵢ) or selectivity profiles for 3-[(3-bromophenoxy)methyl]oxolane were identified in primary literature or authoritative databases. This absence of comparative bioactivity data contrasts with the robust physicochemical characterization available. Consequently, users procuring this compound for biological screening should anticipate a need for de novo activity profiling and should not rely on literature values from related structures to predict target engagement or off-target effects.

Bioactivity Data
Data gap
No direct data available
Requires de novo profiling; analog data not predictive.
Structural analog IC50 (5-LO) not transferable.
Biological Activity 5-Lipoxygenase Data Gap

Optimal Procurement Scenarios for 3-[(3-Bromophenoxy)methyl]oxolane Based on Quantitative Differentiation


Suzuki-Miyaura and Other Palladium-Catalyzed Cross-Coupling Reactions

The 3-bromophenyl moiety in 3-[(3-bromophenoxy)methyl]oxolane serves as an electrophilic partner for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkenyl groups at the meta position. The 98% purity specification ensures minimal interference from dehalogenated impurities or oxidative byproducts that can poison catalysts and reduce yields. The distinct LogP (2.86) and TPSA (18.46 Ų) also facilitate chromatographic monitoring of reaction progress, as the product's polarity differs substantially from common boronic acid partners.

Medicinal Chemistry Lead Optimization and Structure-Activity Relationship (SAR) Studies

For medicinal chemistry programs exploring bromophenyl ethers as pharmacophores, the oxolane ring in 3-[(3-bromophenoxy)methyl]oxolane provides a conformationally constrained, non-planar scaffold compared to the planar oxirane ring of 2-[(3-bromophenoxy)methyl]oxirane. The quantitative differences in LogP (+0.23 log units) and TPSA (-13.8 Ų) relative to the oxirane analog translate to altered permeability and metabolic stability profiles, offering a distinct SAR vector for optimizing drug-like properties.

Materials Science: Synthesis of Functionalized Polymers and Liquid Crystals

The combination of a rigid bromoaryl group with a flexible oxolane ether linkage in 3-[(3-bromophenoxy)methyl]oxolane makes it a useful monomer or building block for the synthesis of functionalized polymers and liquid crystalline materials. The high purity (98%) is critical for achieving reproducible polymer molecular weights and narrow dispersity in controlled radical polymerization techniques such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization, where impurities can act as chain transfer agents or inhibitors.

Chemical Biology Probe Development and Bioconjugation

The bromine atom in 3-[(3-bromophenoxy)methyl]oxolane provides a latent functional handle for subsequent derivatization with bioorthogonal reporters (e.g., via palladium-catalyzed introduction of alkynes or azides). The well-defined physicochemical properties (LogP 2.86, TPSA 18.46 Ų) allow researchers to predict the subcellular localization and membrane permeability of derived probes, facilitating the design of imaging agents or affinity-based protein profiling (AfBPP) tools with predictable cellular distribution.

Application
Selection Property
Validation Focus
Cross-coupling reactions
Bromoaryl electrophile with 98% purity
Catalyst compatibility and reaction yield consistency
Medicinal chemistry SAR
Non-planar oxolane scaffold, distinct LogP/TPSA profile
Permeability and metabolic stability assay comparison
Functional polymer synthesis
Rigid bromoaryl with flexible oxolane linkage, high purity
Polymerization control and dispersity in ATRP/RAFT
Chemical biology probes
Latent bromine for bioorthogonal derivatization
Cellular distribution and membrane permeability of derived probes
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